molecular formula C15H20N2O2 B7830631 3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide

3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide

Cat. No.: B7830631
M. Wt: 260.33 g/mol
InChI Key: ZRNTZWYKKYTNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran class of chemicals. . This compound, in particular, features an amino group at the 3-position and a dipropylamino group at the carboxamide moiety, making it a unique structure within the benzofuran family.

Preparation Methods

The synthesis of 3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide can be achieved through a combination of C–H arylation and transamidation reactions. The process typically involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The synthetic route is highly modular and efficient, allowing for the preparation of a diverse set of benzofuran derivatives. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The amino group at the 3-position and the dipropylamino group at the carboxamide moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication.

    Vilazodone: An antidepressant. These compounds share the benzofuran core but differ in their substituents and biological activities. The unique combination of the amino group and dipropylamino group in this compound distinguishes it from other benzofuran derivatives, potentially leading to different applications and effects.

Properties

IUPAC Name

3-amino-N,N-dipropyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-9-17(10-4-2)15(18)14-13(16)11-7-5-6-8-12(11)19-14/h5-8H,3-4,9-10,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNTZWYKKYTNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=C(C2=CC=CC=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.